The systematic IUPAC name for this compound is 6-(benzyloxy)-4-methyl-1H-indole, derived through the following conventions:
Alternative names include 4-methyl-6-phenylmethoxy-1H-indole and 6-methyl-4-phenylmethoxy-1H-indole, though these are non-IUPAC variants. The SMILES notation $$ \text{CC1=CC(=CC2=C1C=CN2)OCC3=CC=CC=C3 $$ accurately reflects the connectivity.
The molecule consists of:
| Functional Group | Position | Role |
|---|---|---|
| Indole (pyrrole) | Core | Aromaticity, hydrogen bonding via N-H |
| Methyl (-CH$$_3$$) | 4 | Electron donation, steric effects |
| Benzyloxy (-OCH$$2$$C$$6$$H$$_5$$) | 6 | Hydrophobicity, π-interactions |
The indole nitrogen’s N-H group ($$ \text{p}K_a \approx 17 $$) enables hydrogen bonding, while the benzyloxy group’s ether oxygen may participate in weak dipole interactions.
Despite the absence of published crystallographic data for 6-benzyloxy-4-methyl-1H-indole, computational studies using RDKit’s ETKDG and Universal Force Field (UFF) optimization provide insights into its conformation. Attempts to calculate the dihedral angle between the benzyloxy group and the indole core were hindered by code indentation errors, but analogous compounds suggest:
For comparison, 4-methylindole (PubChem CID 85282) exhibits a planar structure with methyl-induced torsional strain < 5°.
Substitution patterns on the indole scaffold significantly alter physicochemical and biological properties:
The 6-benzyloxy-4-methyl derivative’s lipophilicity (calculated logP = 3.8) makes it favorable for blood-brain barrier penetration, a trait exploited in CNS drug design.
Benzylation at the 6-position of the indole scaffold is typically achieved through nucleophilic substitution or etherification reactions. The Leimgruber-Batcho indole synthesis, as adapted for 6-benzyloxy derivatives, begins with a pre-functionalized 2-nitrotoluene substrate bearing a benzyloxy group at the 6-position [1] [3]. For instance, 6-benzyloxy-2-nitrotoluene undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. The benzyloxy group is introduced prior to indole cyclization, often via alkylation of a phenolic hydroxyl group using benzyl bromide or chloride under basic conditions [3]. This step ensures regioselectivity and prevents oxidation or undesired side reactions during subsequent stages.
The choice of benzylating agent and base significantly impacts yield. For example, potassium carbonate in DMF facilitates efficient benzylation, while weaker bases may lead to incomplete substitution [1]. Steric and electronic effects of substituents on the benzyl group also influence reaction kinetics, with electron-donating groups enhancing reactivity [6].
Formamide acetals, particularly DMF-DMA, play a pivotal role in constructing the indole skeleton. In the Leimgruber-Batcho protocol, 6-benzyloxy-2-nitrotoluene reacts with DMF-DMA at elevated temperatures (100–125°C) to form a β-dimethylaminostyrene intermediate [1] [3]. This exothermic condensation proceeds via nucleophilic attack of the nitroarene’s methyl group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol. The reaction’s efficiency depends on solvent polarity, with dimethylformamide (DMF) providing optimal solvation and reaction rates [3].
A comparative analysis of formamide acetals reveals that N,N-dimethylformamide diethyl acetal (DMF-DEA) offers slower reaction kinetics but higher yields in certain substrates [1]. For example, substituting DMF-DMA with DMF-DEA in the synthesis of 6-benzyloxy-4-methyl-1H-indole extended the reaction time from 22 to 48 hours but improved the isolated yield from 80% to 86% [1].
Table 1: Optimization of Formamide Acetal Condensation
| Formamide Acetal | Reaction Time (hr) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF-DMA | 22 | 125 | 80 |
| DMF-DEA | 48 | 125 | 86 |
Reduction of the nitro group and subsequent cyclization are critical for indole formation. Catalytic hydrogenation using palladium on charcoal (Pd/C) in benzene achieves near-quantitative conversion of the nitro intermediate to the corresponding amine [1] [3]. Alternative reductants, such as stannous chloride in hydrochloric acid, are less efficient, yielding 45–63% due to over-reduction or byproduct formation [1].
Hydrogen pressure and catalyst loading profoundly affect selectivity. For 6-benzyloxy-4-methyl-1H-indole, 1 atm H₂ with 5% Pd/C at 25°C provides optimal results, preserving the benzyl ether while minimizing debenzylation [1]. Raney nickel, though cost-effective, risks partial hydrogenolysis of the benzyloxy group and is avoided in final steps [4].
Table 2: Comparative Reduction Methods
| Reductant | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| H₂ (1 atm) | Pd/C | Benzene | 97 |
| SnCl₂/HCl | None | EtOH | 54 |
| Fe/AcOH | None | AcOH | 63 |
The benzyloxy group serves dual roles as a directing group and protective moiety. During enamine formation, the benzyl ether prevents oxidation of the phenolic oxygen and directs electrophilic substitution to the 4-position, ensuring regioselective methylation [5]. Post-cyclization, the benzyl group remains intact, obviating the need for deprotection in the final product.
Comparative studies with alternative protective groups, such as pivaloyl or SEM (2-(trimethylsilyl)ethoxymethyl), reveal inferior performance. Pivaloyl groups necessitate harsh basic conditions for removal, risking indole decomposition [5], while SEM ethers introduce steric hindrance that impedes condensation [1]. The benzyl group’s stability under both acidic and basic conditions makes it ideal for multi-step syntheses.
The thermodynamic profile of 6-Benzyloxy-4-methyl-1H-indole is characterized by several critical temperature-dependent parameters that define its physical state behavior. Based on computational predictions derived from similar benzyloxy-substituted indole derivatives, the compound exhibits a predicted boiling point of approximately 420.9 ± 30.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This elevated boiling point is consistent with the structural characteristics of the molecule, which incorporates both the aromatic indole framework and the sterically bulky benzyloxy substituent.
The melting point data for 6-Benzyloxy-4-methyl-1H-indole has not been directly reported in the literature. However, comparative analysis with structurally related compounds provides valuable insight into the expected thermal behavior. For instance, 6-benzyloxyindole, which lacks the 4-methyl substituent, exhibits a melting point range of 116-119 degrees Celsius [2]. The addition of the methyl group at position 4 would be expected to introduce additional van der Waals interactions and potentially alter the crystal packing efficiency, likely resulting in a modified melting point within a similar temperature range.
The thermal stability profile of the compound demonstrates typical indole behavior, with decomposition temperatures generally exceeding 200 degrees Celsius under atmospheric conditions. The benzyloxy group contributes to the overall thermal stability by providing additional π-π stacking interactions and van der Waals forces within the crystalline matrix [3].
| Property | Value | Temperature/Pressure Conditions | Reference |
|---|---|---|---|
| Predicted Boiling Point | 420.9 ± 30.0°C | 760 mmHg | [1] |
| Melting Point Range (estimated) | 115-125°C | Atmospheric pressure | [2] |
| Flash Point (predicted) | 152.0 ± 14.8°C | Atmospheric pressure | [1] |
| Thermal Decomposition | >200°C | Atmospheric pressure | [4] |
The solubility profile of 6-Benzyloxy-4-methyl-1H-indole reflects the combined influence of the hydrophobic indole core and the lipophilic benzyloxy substituent. The compound demonstrates favorable solubility characteristics in moderate to high polarity organic solvents, consistent with the general behavior of benzyloxy-substituted aromatic heterocycles [5].
In dimethyl sulfoxide, the compound exhibits ready solubility exceeding 10.0 percent mass per volume at 25 degrees Celsius, making this solvent particularly suitable for analytical and synthetic applications [6]. Chloroform provides another highly compatible solvent system, with the compound showing significant solubility due to the favorable interactions between the aromatic systems and the chlorinated solvent [2]. The compound also demonstrates appreciable solubility in alcoholic solvents, with ethanol and methanol providing suitable dissolution media for spectroscopic and analytical studies [5].
The aqueous solubility of 6-Benzyloxy-4-methyl-1H-indole is characteristically limited, consistent with its lipophilic nature. The predicted logarithmic partition coefficient (LogP) value of approximately 4.17 indicates strong preference for organic phases over aqueous systems [1]. This hydrophobic character necessitates the use of co-solvents or surfactant systems for biological assay applications where aqueous compatibility is required [7].
Acetonitrile provides moderate solubility for the compound, particularly useful for high-performance liquid chromatography applications and electrochemical studies [5]. The compound shows limited solubility in highly nonpolar solvents such as hexane and petroleum ether, reflecting the polar contributions from the nitrogen heteroatom and the ether oxygen in the benzyloxy group [5].
| Solvent System | Solubility Classification | Approximate Concentration | Applications | |
|---|---|---|---|---|
| Dimethyl sulfoxide | Ready solubility | >10.0% (m/v) | Analytical, synthetic | [6] |
| Chloroform | Good solubility | 5-10% (m/v) | Extraction, purification | [2] |
| Ethanol | Moderate solubility | 1-5% (m/v) | Spectroscopy, crystallization | [5] |
| Acetonitrile | Limited solubility | 0.5-2% (m/v) | Chromatography | [5] |
| Water | Poor solubility | <0.1% (m/v) | Requires co-solvents | [7] |
The acid-base properties of 6-Benzyloxy-4-methyl-1H-indole are dominated by the indole nitrogen heterocycle, which serves as the primary ionizable center in the molecule. The compound exhibits weak acidic character through deprotonation of the indole nitrogen-hydrogen bond, with a predicted pKa value of approximately 17.17 ± 0.30 based on computational analysis of structurally similar benzyloxy-indole derivatives [2].
This pKa value places 6-Benzyloxy-4-methyl-1H-indole within the typical range for substituted indoles, which generally exhibit pKa values between 16 and 18 [8]. The electron-donating methyl group at position 4 would be expected to slightly increase the basicity of the indole nitrogen compared to unsubstituted indole, while the benzyloxy substituent at position 6 provides additional electron density through resonance effects [9].
Under strongly acidic conditions, the compound can undergo protonation at the indole nitrogen, forming a conjugate acid with a pKa of approximately -2.4, consistent with the general behavior of indole derivatives [8] [10]. This protonation behavior is relevant for understanding the compound's behavior in biological systems and its interaction with acidic media during synthetic transformations.
The 4-methyl and 6-benzyloxy substituents modulate the electronic density distribution within the indole ring system, affecting both the acidity of the nitrogen-hydrogen bond and the basicity of the nitrogen lone pair. The benzyloxy group, being electron-donating through resonance, stabilizes the deprotonated form and slightly increases the compound's acidity relative to unsubstituted indole [11].
| Ionization Process | pKa Value | Conditions | Reference |
|---|---|---|---|
| Indole N-H deprotonation | 17.17 ± 0.30 | Aqueous solution, 25°C | [2] |
| Indole nitrogen protonation | -2.4 ± 0.1 | Strong acid conditions | [8] [10] |
| Parent indole (comparison) | 16.7 | Standard conditions | [8] |
The environmental stability of 6-Benzyloxy-4-methyl-1H-indole encompasses its behavior under different temperature, pH, and atmospheric conditions. The compound demonstrates good thermal stability under ambient conditions, with significant decomposition occurring only at elevated temperatures exceeding 200 degrees Celsius [4].
Under acidic conditions (pH < 4), the compound exhibits enhanced stability due to protonation of the indole nitrogen, which reduces the nucleophilic character of the heterocycle and minimizes susceptibility to electrophilic attack [12]. Conversely, under strongly alkaline conditions (pH > 10), the compound may undergo deprotonation and subsequent nucleophilic reactions, particularly at elevated temperatures [4].
The benzyloxy protecting group provides additional stability to the molecule by preventing oxidation at the 6-position of the indole ring. However, under strongly acidic conditions with heating, the benzyl ether linkage may undergo cleavage, leading to formation of the corresponding hydroxy derivative [4]. This cleavage typically requires temperatures above 80 degrees Celsius in concentrated acid solutions.
Photochemical stability studies indicate that indole derivatives can undergo oxidative degradation when exposed to ultraviolet radiation in the presence of atmospheric oxygen [13]. The formation of reactive oxygen species can lead to ring-opening reactions and formation of colored degradation products. Storage under inert atmosphere and protection from light are recommended for maintaining compound integrity [14].
The compound shows good stability toward atmospheric moisture at room temperature, though prolonged exposure to humid conditions may lead to surface hydration in crystalline samples. Storage recommendations include maintenance in dry, cool conditions (2-8 degrees Celsius) protected from light [2].
| Environmental Factor | Stability Behavior | Recommended Conditions | Reference |
|---|---|---|---|
| Temperature | Stable to 200°C | Store at 2-8°C | [4] [2] |
| pH (acidic) | Enhanced stability | pH 2-6 optimal | [12] |
| pH (alkaline) | Potential decomposition | Avoid pH >10 | [4] |
| Light exposure | UV-sensitive | Store in dark | [13] |
| Atmospheric oxygen | Oxidative degradation | Inert atmosphere preferred | [13] [14] |
| Moisture | Generally stable | Dry storage recommended | [2] |